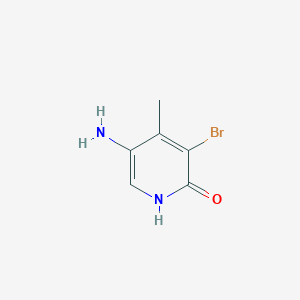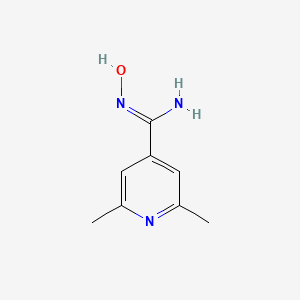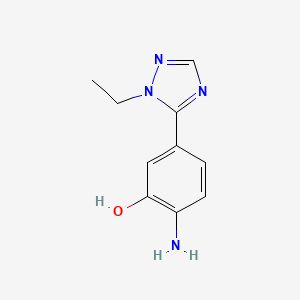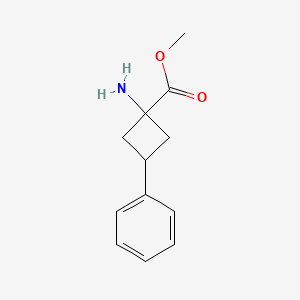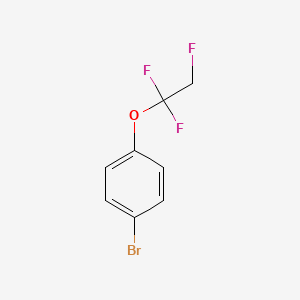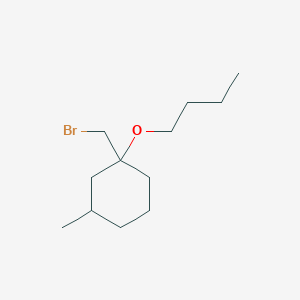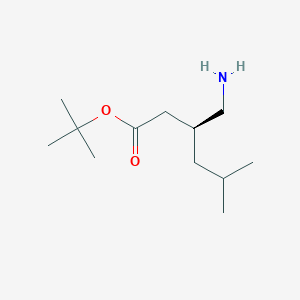
Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that features a tert-butyl ester group and an aminomethyl group attached to a hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate often utilize flow microreactor systems. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and strong oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include primary alcohols from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the aminomethyl group can form hydrogen bonds and ionic interactions with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- tert-Butyl (3S)-3-(aminomethyl)-5-methylheptanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylpentanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylbutanoate
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its tert-butyl group provides steric hindrance, making it more stable and less reactive under certain conditions compared to similar compounds .
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1 |
Clé InChI |
POJOFZKIWCCJAO-JTQLQIEISA-N |
SMILES isomérique |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN |
SMILES canonique |
CC(C)CC(CC(=O)OC(C)(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)

